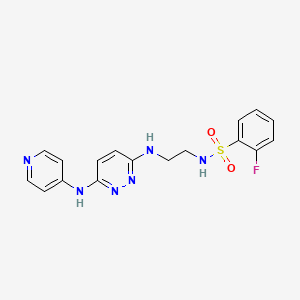

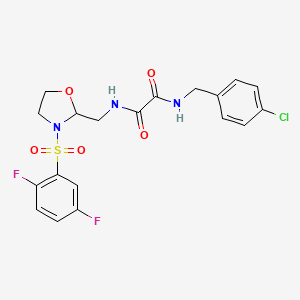

![molecular formula C17H20FN3O3 B2458899 3-(4-Fluorobencil)-8-propionil-1,3,8-triazaspiro[4.5]decano-2,4-diona CAS No. 1021126-44-2](/img/structure/B2458899.png)

3-(4-Fluorobencil)-8-propionil-1,3,8-triazaspiro[4.5]decano-2,4-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a spirohydantoin-based model compound . It is related to 1,3-Diazaspiro[4.5]decane-2,4-dione . The compound has been studied for its intermolecular interactions and cooperative effects .

Molecular Structure Analysis

The molecular structure of “3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” has been analyzed through single crystal X-ray crystallography and quantum chemical studies . In the crystal structures, molecules generate the same hydrogen-bonded centrosymmetric R 22 (8) synthon . The extended supramolecular architectures depend on the C–H⋯O, C–H⋯π, stacking interactions and parallel interactions at large offsets .Mecanismo De Acción

Target of Action

The primary target of 3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death .

Mode of Action

The compound interacts with RIPK1 by inserting its benzyl groups into a deep hydrophobic pocket, forming T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby modulating the necroptosis signaling pathway .

Biochemical Pathways

The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream effects include cell swelling, plasma membrane rupture, and the release of cellular contents .

Pharmacokinetics

The compound’s interaction with ripk1 suggests it has sufficient bioavailability to reach its target within cells .

Result of Action

By inhibiting RIPK1, the compound can prevent necroptosis, a form of cell death that leads to organ injury and induces immune-stress responses . This action has potential therapeutic implications for various diseases, including neurodegenerative, inflammatory, infectious, cardiovascular, and malignant diseases .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is that it is relatively easy to synthesize. However, the compound is not very soluble in water, which may limit its use in certain experiments. In addition, more research is needed to fully understand the mechanism of action and potential therapeutic properties of the compound.

Direcciones Futuras

There are several future directions for research on 3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. One area of research could be to investigate the compound's potential use in the treatment of other diseases such as multiple sclerosis and Huntington's disease. Another direction could be to investigate the compound's potential as a neuroprotective agent. Finally, more research is needed to fully understand the mechanism of action of the compound and its potential therapeutic properties.

Métodos De Síntesis

The synthesis of 3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves the reaction of 4-fluorobenzylamine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then reacted with hydrazine hydrate to yield the final compound. This method has been reported to have a yield of around 60%.

Aplicaciones Científicas De Investigación

- Los investigadores han identificado derivados de la 1,3,8-triazaspiro[4.5]decano-2,4-diona como nuevos agonistas selectivos de DOR . Estos compuestos exhiben una potencia submicromolar en la reducción de la producción de cAMP y son selectivos para DOR sobre otros receptores acoplados a proteínas G (GPCR). El golpe más potente muestra eficacia anti-alodínia en un modelo de dolor inflamatorio .

- Un estudio de acoplamiento molecular sugiere que los confórmeros de triazaspirano, incluidos los derivados de la 1,3,8-triazaspiro[4.5]decano-2,4-diona, inhiben la migración e invasión de células tumorales prostáticas PC3 . Los ensayos biológicos adicionales validan su actividad potencial contra las células tumorales.

- La estructura única del compuesto sirve como un andamio para los GPCR. La detección de alto rendimiento y el modelado computacional han revelado su potencial en el descubrimiento de fármacos .

- Como agonista de DOR, exhibe un ligero sesgo hacia la señalización de proteínas G. Comprender este sesgo puede ayudar a diseñar analgésicos más efectivos .

Agonista del Receptor Opioide Delta (DOR)

Actividad Antitumoral

Exploración de andamios de GPCR

Modulador de señalización sesgado

Estudios de metadinámica

Análisis Bioquímico

Biochemical Properties

The compound 3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been identified as a novel delta opioid receptor-selective agonist . It appears to bind to the orthosteric site of the delta opioid receptor, based on docking and molecular dynamic simulations . This interaction with the delta opioid receptor suggests that the compound may play a role in pain modulation, as delta opioid receptors are known to be involved in the perception of pain .

Cellular Effects

In cellular models, 3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to have anti-allodynic efficacy, suggesting that it may help to reduce pain sensitivity . This effect is likely mediated through its interaction with the delta opioid receptor, which is known to play a key role in pain signaling pathways .

Molecular Mechanism

The molecular mechanism of action of 3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is thought to involve binding to the delta opioid receptor, leading to activation of this receptor and subsequent modulation of pain signaling pathways . The compound is selective for the delta opioid receptor over a panel of 167 other G-protein coupled receptors, suggesting that it may have a high degree of specificity in its effects .

Dosage Effects in Animal Models

In animal models, 3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to have anti-allodynic efficacy, suggesting that it may help to reduce pain sensitivity . Detailed studies on the dosage effects of this compound in animal models are currently lacking.

Propiedades

IUPAC Name |

3-[(4-fluorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3/c1-2-14(22)20-9-7-17(8-10-20)15(23)21(16(24)19-17)11-12-3-5-13(18)6-4-12/h3-6H,2,7-11H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOIQGSAHYJESY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

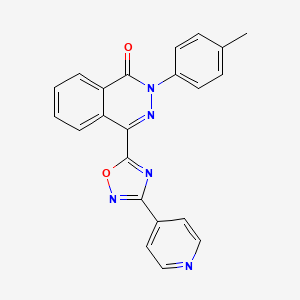

![7-(indolin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2458816.png)

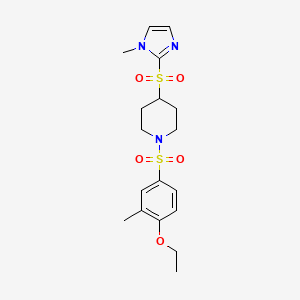

![3-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2458822.png)

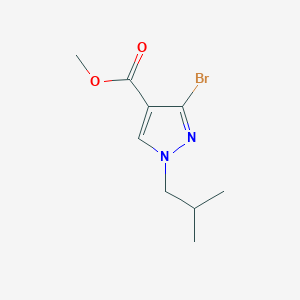

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2458826.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2458827.png)

![tert-butyl 4-{[5-(2-ethoxy-2-oxoethyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B2458830.png)

![3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B2458832.png)

![N-(4-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2458834.png)